molecular formula C19H23N3O3 B5548885 4-[(3,5-二甲基-4-氧代-1,4-二氢-2-吡啶基)甲基]-1-(2-甲氧基苯基)-2-哌嗪酮

4-[(3,5-二甲基-4-氧代-1,4-二氢-2-吡啶基)甲基]-1-(2-甲氧基苯基)-2-哌嗪酮

货号 B5548885
分子量: 341.4 g/mol
InChI 键: NPXRCBJZBSMIJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals known for their complex molecular structures and potential pharmacological effects. The scientific interest in these compounds primarily revolves around their synthesis and molecular characteristics.

Synthesis Analysis

  • Synthesis Process : The synthesis of such compounds often involves multiple steps, including the use of optically active intermediates and specific reagents to achieve high optical purities (Ashimori et al., 1991).

Molecular Structure Analysis

  • Crystal and Molecular Structures : Studies have shown that compounds like 4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone have intricate crystal and molecular structures, often analyzed using X-ray crystallography (Karczmarzyk & Malinka, 2004).

科学研究应用

新化合物的合成

多项研究重点研究了合成衍生自与“4-[(3,5-二甲基-4-氧代-1,4-二氢-2-吡啶基)甲基]-1-(2-甲氧基苯基)-2-哌嗪酮”相关的化合物的新的化学结构,以期用于潜在的治疗应用。例如,Abu‐Hashem、Al-Hussain 和 Zaki(2020)合成了显示出显著的 COX-2 抑制、镇痛和抗炎活性的新型杂环化合物,提示了一种开发新的抗炎剂的潜在途径 (Abu‐Hashem 等,2020)

药理活性

对这些化合物的药理活性研究揭示了在各个领域中具有前景的结果。例如,已对衍生自“4-[(3,5-二甲基-4-氧代-1,4-二氢-2-吡啶基)甲基]-1-(2-甲氧基苯基)-2-哌嗪酮”的化合物进行了评估,以了解其抗菌抗癌活性。Mahmoud、El‐Bordany 和 Elsayed(2017)报道了具有相当大的抗氧化和抗癌活性的新型吡唑并吡喃并嘧啶酮和吡唑并吡喃并嘧啶的合成 (Mahmoud、El‐Bordany 和 Elsayed,2017)

抗菌和酶抑制效应

新型衍生物的合成还包括对抗微生物耐药性的工作。Patel、R. V. Patel、Kumari 和 Patel(2012)合成了一系列噻唑烷酮衍生物,对各种细菌和真菌表现出良好的抗菌活性,表明它们作为新型抗菌剂的潜力 (Patel、R. V. Patel、Kumari 和 Patel,2012)。此外,已开发出具有MurB 酶抑制能力的化合物,这可能会导致针对细菌生物膜和耐药菌株的新型治疗方法,正如Mekky 和 Sanad(2020)所报道的 (Mekky 和 Sanad,2020)

属性

IUPAC Name

4-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-1-(2-methoxyphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-10-20-15(14(2)19(13)24)11-21-8-9-22(18(23)12-21)16-6-4-5-7-17(16)25-3/h4-7,10H,8-9,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXRCBJZBSMIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CN2CCN(C(=O)C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。